molecular formula C5H11NNaO5 B1591375 dl-Monosodium glutamate CAS No. 32221-81-1

dl-Monosodium glutamate

Cat. No.: B1591375
CAS No.: 32221-81-1
M. Wt: 188.13 g/mol
InChI Key: FMGRPEQSMWQKHM-UHFFFAOYSA-N
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Description

dl-Monosodium glutamate is the sodium salt of glutamic acid, an amino acid that is naturally present in many foods such as tomatoes, cheese, and seaweed. . This compound is commonly found in various processed foods, including soups, broths, and snacks.

Mechanism of Action

Target of Action

dl-Monosodium glutamate, a sodium salt of glutamic acid, is a non-essential amino acid in the human body. It is known to target glutamate receptors in the central nervous system . These receptors play a crucial role in mediating normal pain neurotransmission and the transition to chronic pain and central sensitization .

Mode of Action

This compound interacts with its targets, the glutamate receptors, by binding to them. This binding promotes the release of intracellular calcium that ultimately activates the brain’s taste center, recognized as an umami taste of this compound . This interaction results in changes in neural signaling transduction in the synapses, participating in cognition, learning, memory, and other physiological and pathological processes .

Biochemical Pathways

This compound affects several biochemical pathways. It participates in seed germination, root architecture, pollen germination, and pollen tube growth under normal conditions . Under stress conditions, this compound takes part in wound response, pathogen resistance, response and adaptation to abiotic stress (such as salt, cold, heat, and drought), and local stimulation (abiotic or biotic stress)-triggered long-distance signaling transduction .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After entering the human body, this compound is mainly absorbed in the small intestine by passive diffusion . .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been found to affect stem cell differentiation, cell proliferation, developmental gene expression, and overall development in animals . In addition, this compound has been associated with various disorders including gyrate atrophy, hyperammonemia, hemolytic anemia, γ-hydoxybutyric aciduria and 5-oxoprolinuria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the environment, such as lithium, can modulate the effects of this compound . Furthermore, the effect of this compound can vary depending on the physiological state of the organism and the specific environmental context in which it is present.

Biochemical Analysis

Biochemical Properties

dl-Monosodium glutamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, MSG has been reported to impair testicular enzyme activities and induce oligozoospermia . The nature of these interactions often involves the induction of oxidative stress .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, MSG has been reported to cause a wide range of harmful adverse effects on organs, including the liver and ovary .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . MSG has the capacity to cause oxidative stress in rat thymus, which could possibly mediate thymocyte apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High concentrations of MSG have been shown to induce oxidative stress in rat thymus . At high doses, MSG has been reported to cause a wide range of harmful adverse effects on organs, including the liver and ovary .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . MSG is metabolized in the liver .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

It is known that MSG can affect various cellular compartments and organelles due to its wide range of interactions with cellular biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: dl-Monosodium glutamate can be synthesized through the fermentation of plant-based ingredients such as sugar cane, sugar beets, cassava, or corn. The fermentation process involves the use of specific microbes that convert these feedstocks into glutamic acid, which is then neutralized with sodium hydroxide to form this compound .

Industrial Production Methods: The industrial production of this compound typically involves the following steps:

Chemical Reactions Analysis

Types of Reactions: dl-Monosodium glutamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: this compound is unique in its ability to provide a pure umami taste, which is distinct from the other basic tastes (sweet, sour, salty, and bitter). Its effectiveness as a flavor enhancer and its widespread use in the food industry set it apart from other similar compounds .

Properties

InChI

InChI=1S/C5H9NO4.Na.H2O/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGRPEQSMWQKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N.O.[Na]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NNaO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32221-81-1
Record name Glutamic acid, monosodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.684
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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